molecular formula C14H12N2O3 B5808081 4-[(4-pyridinylamino)carbonyl]phenyl acetate

4-[(4-pyridinylamino)carbonyl]phenyl acetate

Cat. No. B5808081
M. Wt: 256.26 g/mol
InChI Key: KBFWWMKFDHHEBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-pyridinylamino)carbonyl]phenyl acetate, also known as PPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPAC is a derivative of pyridine and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(4-pyridinylamino)carbonyl]phenyl acetate is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(4-pyridinylamino)carbonyl]phenyl acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have antioxidant properties and may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-pyridinylamino)carbonyl]phenyl acetate in lab experiments is its relative ease of synthesis and availability. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it may not be effective in all types of cancer cells and may have varying effects depending on the specific cell line being studied.

Future Directions

There are many potential future directions for research on 4-[(4-pyridinylamino)carbonyl]phenyl acetate. One area of interest is in the development of more effective cancer treatments. 4-[(4-pyridinylamino)carbonyl]phenyl acetate may also have potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 4-[(4-pyridinylamino)carbonyl]phenyl acetate and to explore its potential applications in scientific research.

Synthesis Methods

4-[(4-pyridinylamino)carbonyl]phenyl acetate can be synthesized through a multi-step process involving the reaction of pyridine with various reagents. The most common method involves the reaction of pyridine with acetic anhydride to form 4-acetylpyridine. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[(4-pyridinylamino)carbonyl]phenyl acetate. Other methods involve the use of different reagents and conditions, but the overall process is similar.

Scientific Research Applications

4-[(4-pyridinylamino)carbonyl]phenyl acetate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-[(4-pyridinylamino)carbonyl]phenyl acetate has been shown to have anti-cancer properties, specifically against breast and lung cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

[4-(pyridin-4-ylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10(17)19-13-4-2-11(3-5-13)14(18)16-12-6-8-15-9-7-12/h2-9H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFWWMKFDHHEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-ylcarbamoyl)phenyl acetate

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